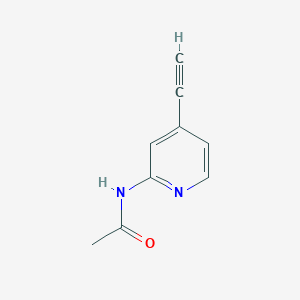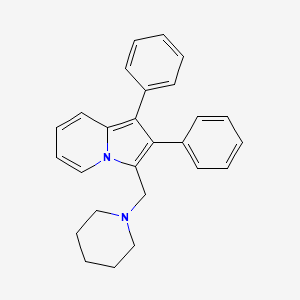
N-(2-(4-(3-(thiophène-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)éthyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide is a useful research compound. Its molecular formula is C16H13N7O2S and its molecular weight is 367.39. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale et développement de médicaments
La structure complexe du composé en fait un candidat attrayant pour la découverte de médicaments. Les chercheurs ont exploré son potentiel en tant qu'agent anticancéreux, médicament anti-inflammatoire, agent antimicrobien et antihypertenseur. Par exemple, le suprofène, qui contient un squelette thiophène substitué en position 2, sert de médicament anti-inflammatoire non stéroïdien. De plus, l'articaïne, avec une structure thiophène trisubstituée en positions 2,3,4, agit comme un bloqueur des canaux sodiques dépendants du voltage et un anesthésique dentaire en Europe .
Semi-conducteurs organiques et électronique
Les dérivés du thiophène contribuent de manière significative à l'électronique organique. Ils jouent un rôle crucial dans les transistors à effet de champ organiques (OFET) et les diodes électroluminescentes organiques (OLED). Le système π-conjugué dans les thiophènes permet un transport de charge efficace, ce qui en fait des composants précieux dans les dispositifs électroniques .
Inhibition de la corrosion
Les dérivés du thiophène trouvent des applications en chimie industrielle comme inhibiteurs de corrosion. Leur capacité à protéger les métaux contre la corrosion les rend essentiels dans divers secteurs, notamment la science des matériaux et l'ingénierie .
Activité fongicide
Des recherches récentes ont exploré les dérivés de la N-(thiophène-2-yl) nicotinamide pour leurs propriétés fongicides. Ces composés présentent une excellente activité contre le mildiou de la courgette (CDM) causé par Pseudoperonospora cubensis. Certains dérivés présentent également des effets prometteurs contre d'autres agents pathogènes fongiques .
Cristallographie et étude structurale
Les structures cristallines des dérivés du thiophène fournissent des informations précieuses sur leurs propriétés et leur comportement. Les chercheurs utilisent des techniques telles que la cristallographie aux rayons X pour déterminer leurs arrangements tridimensionnels et comprendre leurs interactions avec d'autres molécules .
Stratégies de synthèse et hétérocyclisation
La synthèse des dérivés du thiophène implique diverses méthodes, notamment les réactions de Gewald, Paal–Knorr, Fiesselmann et Hinsberg. Ces approches permettent aux scientifiques d'accéder à divers composés à base de thiophène pour une exploration plus approfondie .
En résumé, « N-(2-(4-(3-(thiophène-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)éthyl)picolinamide » est extrêmement prometteur dans de multiples domaines scientifiques, du développement de médicaments à la science des matériaux. Sa structure unique et ses applications polyvalentes continuent de captiver les chercheurs du monde entier. 🌟 .
Mécanisme D'action
Target of Action
The compound, also known as N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyridine-2-carboxamide, is a complex molecule with multiple functional groupsBased on the presence of thiophene , oxadiazole , and triazole moieties, it can be inferred that the compound might interact with a variety of biological targets.
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , and antimicrobial activities . Oxadiazole derivatives have been reported to show potential as acetylcholine receptor nematicides . Triazole derivatives are known for their wide range of biological activities, including antiviral, antibacterial, and antifungal effects .
Biochemical Pathways
For instance, thiophene derivatives are known to interact with various enzymes and receptors, thereby affecting multiple biochemical pathways .
Pharmacokinetics
The compound’s lipophilic nature, conferred by the thiophene and triazole moieties, might facilitate its absorption and distribution in the body .
Result of Action
Based on the known activities of thiophene, oxadiazole, and triazole derivatives, it can be speculated that the compound might exhibit a range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and nematicidal activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide generally involves multi-step organic reactions. Initial steps often include the preparation of intermediate heterocyclic rings through cyclization reactions. Thiophene can be synthesized from various starting materials like butane and sulfur sources through cyclization reactions. For the formation of the oxadiazole ring, cyclization reactions using hydrazine derivatives and carboxylic acids are common. Triazoles are typically prepared via azide-alkyne cycloaddition reactions in the presence of copper (Cu) catalysts. Subsequent linkage of these heterocycles with ethyl and picolinamide groups can be achieved through nucleophilic substitution or amide coupling reactions using reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production typically scales up the laboratory methods, often optimizing conditions to increase yield and reduce costs. This involves precise control of reaction conditions like temperature, pressure, solvent selection, and purification techniques. Continuous flow chemistry and high-throughput methods are also employed to enhance efficiency in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, leading to sulfoxides or sulfones.
Reduction: The oxadiazole and triazole rings are relatively stable under reductive conditions, but reduction reactions can target other functional groups present in the compound.
Substitution: Substitution reactions on the thiophene ring can be carried out with electrophiles, forming diverse derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as bromine or nitronium ion.
Major Products: Depending on the specific reaction conditions, oxidation can yield sulfoxides or sulfones, reduction might lead to deoxygenated derivatives, and substitutions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications: N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide has multifaceted applications across several scientific domains:
Chemistry: Used as a building block for the synthesis of complex molecules, particularly in heterocyclic chemistry.
Biology: Exhibits potential as a bioactive compound, interacting with various biological targets.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Employed in the design of advanced materials with specific electronic, optical, or catalytic properties.
Mechanism of Action: The biological effects of N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide are believed to be mediated through interactions with specific molecular targets such as enzymes or receptors. For instance, the compound might inhibit enzyme activity by binding to the active site or modulate receptor functions by acting as an agonist or antagonist. The precise mechanism can vary depending on the biological context and the specific target involved.
Comparison with Similar Compounds: N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide stands out due to its intricate molecular architecture, which offers a unique set of properties. Other similar compounds include:
N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide: Differing by the picolinamide group's replacement with benzamide, this compound shares some structural similarities but exhibits different biological activities.
N-(2-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide:
N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide's combination of thiophene, oxadiazole, and triazole rings with picolinamide makes it unique and valuable for various scientific investigations and applications.
Propriétés
IUPAC Name |
N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2S/c24-15(11-4-1-2-6-17-11)18-7-8-23-10-12(20-22-23)16-19-14(21-25-16)13-5-3-9-26-13/h1-6,9-10H,7-8H2,(H,18,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLCPVVOMYDFFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4H-furo[3,2-b]pyrrol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone](/img/structure/B2402082.png)





![Methyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2402092.png)

![[3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride](/img/structure/B2402096.png)

![2,4-dichloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2402100.png)
![4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2402101.png)
![N-[2-(2-Bromophenyl)-2-hydroxyethyl]methanesulfonamide](/img/structure/B2402103.png)

